![molecular formula C12H17NO2 B2416148 [4-(4-Aminophenyl)oxan-4-yl]methanol CAS No. 1368628-70-9](/img/structure/B2416148.png)
[4-(4-Aminophenyl)oxan-4-yl]methanol
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Overview
Description
“[4-(4-Aminophenyl)oxan-4-yl]methanol” is an organic compound . It is also known as “{4-[amino(phenyl)methyl]oxan-4-yl}methanol” with a CAS number of 1909305-33-4 . The molecular formula is C13H19NO2 .
Molecular Structure Analysis
The molecular structure of “[4-(4-Aminophenyl)oxan-4-yl]methanol” consists of 13 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 221.3 .Physical And Chemical Properties Analysis
“[4-(4-Aminophenyl)oxan-4-yl]methanol” appears as a powder . It should be stored at a temperature of 4 °C .Scientific Research Applications
Synthesis of Oxazine Derivatives : Furan-2-yl(phenyl)methanol derivatives, which are closely related to [4-(4-Aminophenyl)oxan-4-yl]methanol, have been used in the smooth aza-Piancatelli rearrangement to synthesize oxazine derivatives. This process, catalyzed by In(OTf)3, is notable for its good yields, high selectivity, low catalyst loading, and short reaction times (Reddy et al., 2012).
Interaction with 4-Oxobutanoic Acids : The interaction of [4-(4-Aminophenyl)oxan-4-yl]methanol with 4-oxobutanoic acids leads to the formation of complex organic structures, like benzopyrroloxazine derivatives. This synthesis process is influenced by the substrate used and demonstrates the chemical versatility of [4-(4-Aminophenyl)oxan-4-yl]methanol (Amalʼchieva et al., 2022).
Catalysis in Huisgen 1,3-Dipolar Cycloadditions : A tris(triazolyl)methanol-Cu(I) complex, structurally related to [4-(4-Aminophenyl)oxan-4-yl]methanol, has been used as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This catalyst is efficient under water or neat conditions, displaying low loadings and short reaction times (Ozcubukcu et al., 2009).
Synthesis of α-Hydroxy Esters : As a chiral auxiliary, (4 R )-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol, which shares a structural resemblance to [4-(4-Aminophenyl)oxan-4-yl]methanol, has been synthesized and used in the asymmetric synthesis of α-hydroxy esters (Jung et al., 2000).
Pharmaceutical Research : While the direct application in pharmaceuticals is not explicitly mentioned in the papers reviewed, the intricate chemical reactions and synthesis processes involving compounds related to [4-(4-Aminophenyl)oxan-4-yl]methanol indicate potential in drug synthesis and material science applications.
Safety and Hazards
properties
IUPAC Name |
[4-(4-aminophenyl)oxan-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,14H,5-9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFWMKXGANLVCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Aminophenyl)oxan-4-yl]methanol |
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